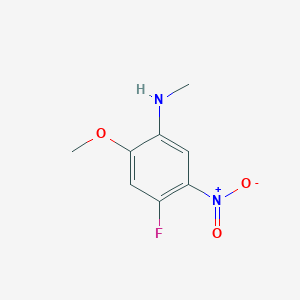
4-Fluoro-2-methoxy-N-methyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is an organic compound with the molecular formula C8H9FN2O3. It is a derivative of aniline, featuring a fluorine atom at the fourth position, a methoxy group at the second position, a nitro group at the fifth position, and a methyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. The process begins by dissolving 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (around -15°C). Potassium nitrate is then slowly added to the solution, and the mixture is stirred for a couple of hours. The reaction mixture is then poured into ice water, and the pH is adjusted to around 8.0-9.0 using sodium hydroxide. The resulting solid is filtered and dried to obtain this compound with a yield of approximately 83.7% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and pH adjustment is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Reduction: The major product is 4-fluoro-2-methoxy-N-methyl-5-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Scientific Research Applications
4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for the treatment of various cancers . Additionally, this compound is used in organic synthesis for the development of new chemical entities and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is primarily related to its role as an intermediate in drug synthesis. In the case of Mereletinib, the compound contributes to the inhibition of the BRAFV600E kinase, a key enzyme involved in cell signaling pathways that regulate cell growth and division. By inhibiting this kinase, Mereletinib can effectively reduce the proliferation of cancer cells .
Comparison with Similar Compounds
- 4-Fluoro-2-methoxy-5-nitroaniline
- 4-Fluoro-2-methoxyaniline
- 4-Fluoro-2-methoxy-N-methyl-aniline
Comparison: 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This combination of functional groups imparts specific chemical properties and reactivity, making it particularly useful in pharmaceutical synthesis. Compared to its analogs, this compound offers a balance of stability and reactivity that is advantageous in various synthetic applications.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-N-methyl-5-nitroaniline |
InChI |
InChI=1S/C8H9FN2O3/c1-10-6-4-7(11(12)13)5(9)3-8(6)14-2/h3-4,10H,1-2H3 |
InChI Key |
OJYSIZJDVILBSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
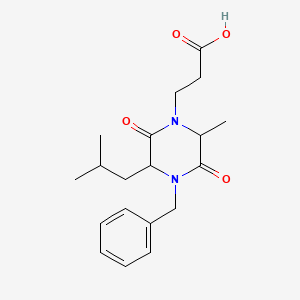
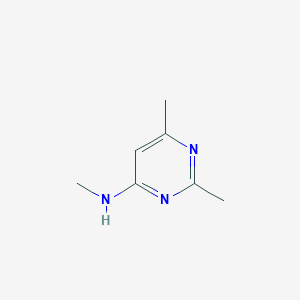

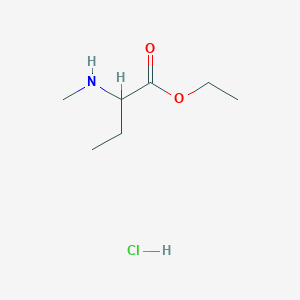
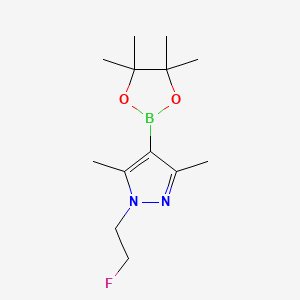
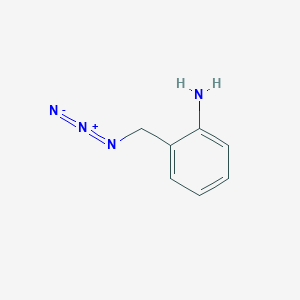
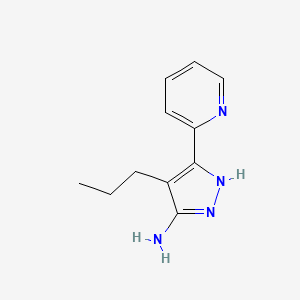
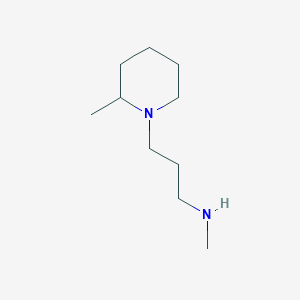

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
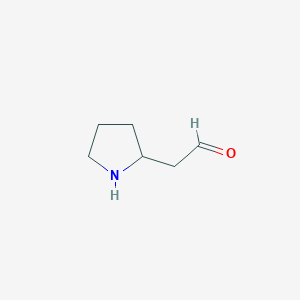
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
